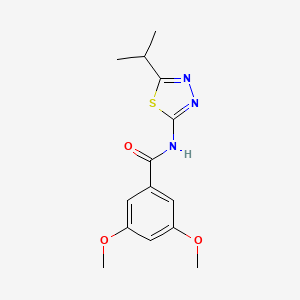![molecular formula C13H21NO2 B5508219 4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)
4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spirocyclic compounds like 4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one involves complex reactions that can yield various isomeric products. For example, Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, highlighting the synthetic challenges and opportunities in creating spirocyclic structures (Moskalenko & Boev, 2012).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is critical in determining their chemical reactivity and properties. Żesławska et al. (2017) conducted a conformational study of a similar spirocyclic compound, demonstrating the significance of crystal structure analysis in understanding the conformational preferences of these molecules (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
The reactivity of spirocyclic compounds towards different chemical reagents provides insight into their potential applications. Amirani Poor et al. (2018) explored the intermolecular Ugi reaction involving a spirocyclic compound, revealing new pathways for synthesizing biologically active molecules (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of spirocyclic compounds are essential for their practical applications. The work by Wang et al. (2011) on the synthesis and crystal structure determination of a related spirocyclic compound provides valuable data on its physical characteristics (Wang et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and potential for functionalization, is crucial for exploiting spirocyclic compounds in synthetic chemistry. For instance, the study by Dong et al. (1999) on the crystal structure of a spirocyclic compound highlights its unique chemical properties and potential applications (Dong, Yun, Suh, Ahn, & Ha, 1999).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on compounds structurally related to 4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one reveals insights into their crystallographic properties. For instance, the mirror symmetry in related spirolactams and their molecular conformations has been documented, providing valuable information for the structural analysis of similar compounds (Dong et al., 1999).
Conformational Analysis in Peptide Synthesis
Spirolactams, including derivatives of this compound, have been explored for their use in peptide synthesis. These compounds serve as constrained surrogates for dipeptides, contributing to the understanding of peptide conformations and potentially aiding in the development of peptide-based therapeutics (Fernandez et al., 2002).
Novel Compound Synthesis
The synthesis of related spirolactam compounds has been detailed, offering insights into the creation of biologically active or structurally unique molecules. For example, efficient routes to bifunctional tert-butyl spirolactam derivatives have been developed, showcasing the versatility of these compounds in accessing chemical spaces and potentially leading to new therapeutic agents (Meyers et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)14-10-9-11(15)16-13(10)7-5-4-6-8-13/h9,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWIGGCGRLVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=O)OC12CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)
